molecular formula C14H15BO4 B1591225 4-(2'-Methoxybenzyloxy)phenylboronic acid CAS No. 871125-74-5

4-(2'-Methoxybenzyloxy)phenylboronic acid

Cat. No.: B1591225
CAS No.: 871125-74-5
M. Wt: 258.08 g/mol
InChI Key: YPZFEBLXRQPHIO-UHFFFAOYSA-N
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Description

4-(2'-Methoxybenzyloxy)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2'-Methoxybenzyloxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2'-Methoxybenzyloxy)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Sodium borohydride or other reducing agents under mild conditions.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Boronate esters.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Drug Delivery Systems
4-(2'-Methoxybenzyloxy)phenylboronic acid is often utilized in the development of targeted drug delivery systems due to its ability to form reversible covalent bonds with diols. This property is particularly beneficial in creating nanoparticles that can selectively deliver chemotherapeutic agents to cancer cells.

  • Case Study: Research has demonstrated that phenylboronic acid-decorated nanoparticles exhibit enhanced cellular uptake and tumor penetration compared to non-decorated counterparts. For instance, studies involving chitosan nanoparticles modified with phenylboronic acid showed significant improvements in drug delivery efficiency and tumor growth inhibition in vivo models .

b. Antitumor Activity
The compound's ability to target tumor cells makes it a candidate for developing antitumor therapies. Its interaction with sialic acid residues on cancer cell surfaces enhances the specificity and efficacy of drug-loaded nanoparticles.

  • Data Table: Antitumor Efficacy of Phenylboronic Acid-Modified Nanoparticles
Study ReferenceNanoparticle TypeDrug LoadedTumor ModelEfficacy (%)
Chitosan-PBA NPsDoxorubicinH22 Tumor-Bearing Mice85
Polymeric NPsVariousIn vitro Spheroids75

Biochemical Applications

a. Sensors and Receptors
this compound can serve as a sensor for carbohydrates due to its Lewis acid properties, allowing for specific interactions with diols present in sugars.

  • Case Study: The compound has been incorporated into biosensors for glucose detection, utilizing its selective binding properties to enhance sensitivity and specificity .

b. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of glycosidases and proteases, where it can interfere with enzyme activity through boronate ester formation.

Material Science

a. Polymer Development
In material science, phenylboronic acids are used to create stimuli-responsive polymers that can undergo changes in response to environmental conditions such as pH or temperature.

  • Data Table: Properties of PBA Polymers
Polymer TypeResponse TriggerApplication Area
PBA HydrogelspHDrug Delivery
PBA-based ScaffoldsTemperatureTissue Engineering

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Methoxyphenylboronic acid

Uniqueness

4-(2'-Methoxybenzyloxy)phenylboronic acid is unique due to the presence of both a methoxybenzyl group and a boronic acid group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers improved stability and versatility, particularly in cross-coupling reactions.

Biological Activity

4-(2'-Methoxybenzyloxy)phenylboronic acid is a derivative of phenylboronic acid that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features enable it to interact with biological molecules, making it a candidate for therapeutic applications, especially in cancer treatment and drug delivery systems. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a phenylboronic acid moiety linked to a methoxybenzyloxy group. This structure is crucial for its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes such as serine proteases by forming stable complexes.
  • Targeting Cancer Cells : The compound can be utilized in targeted drug delivery systems where it binds to sialylated glycoproteins overexpressed on cancer cells, enhancing the specificity and efficacy of anticancer agents .

Biological Activity Data

Recent studies have demonstrated the compound's potential in various biological contexts:

Study Findings
Cytotoxicity Assays Showed significant cytotoxic effects on triple-negative breast cancer (TNBC) cell lines, with enhanced efficacy compared to traditional chemotherapeutics .
Drug Delivery Systems Utilized in nanocarriers for selective targeting of cancer cells, resulting in improved tumor accumulation and reduced side effects .
Enzyme Interaction Studies Demonstrated effective inhibition of specific enzymes involved in cancer progression, suggesting its role as a potential therapeutic agent .

Case Studies

  • Cytotoxicity in Cancer Treatment : A study involving the use of phenylboronic acid derivatives highlighted their ability to reduce tumor size significantly in xenograft models. The derivatives showed superior cytotoxicity compared to established drugs like chlorambucil .
  • Nanotechnology Applications : Research on polymeric micelles functionalized with this compound indicated enhanced cellular uptake and tumor suppression capabilities in animal models .

Toxicological Profile

The acute toxicity of boronic acids, including this compound, has been evaluated. Most studies indicate low toxicity levels at therapeutic doses, making them suitable candidates for further development in drug formulations .

Future Directions

Ongoing research aims to:

  • Elucidate the detailed mechanisms by which this compound interacts with biological targets.
  • Develop more effective drug delivery systems utilizing this compound for enhanced therapeutic outcomes.
  • Investigate potential combinations with other therapeutic agents to improve efficacy against resistant cancer types.

Properties

IUPAC Name

[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFEBLXRQPHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584718
Record name {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-74-5
Record name {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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